![molecular formula C15H24ClNO2 B1397347 3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-49-8](/img/structure/B1397347.png)
3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride”, also known as AEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has the molecular formula C15H24ClNO2 .
Molecular Structure Analysis
The molecular structure of AEPP consists of a piperidine ring attached to a phenoxyethoxyethyl group. The molecular formula is C15H24ClNO2 .Scientific Research Applications
Pharmacological Effects and Analytical Methods
- Paroxetine Hydrochloride Analysis : Paroxetine hydrochloride, a phenylpiperidine derivative, shares structural similarities with 3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride. It's a selective serotonin reuptake inhibitor with documented pharmacokinetics, metabolism, and pharmacological effects. The methods for its preparation, analysis in pharmaceutical and biological samples, and spectroscopic data are well-documented (Germann et al., 2013).
Metabolic Activity in Obese Rats
- Effect on Feeding Behavior and Obesity : A study on a compound structurally related to this compound showed its impact on feeding behavior and obesity management in rats. This non-amphetamine substance influenced the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot et al., 1984).
Synthesis and Antimicrobial Activities
- Antimicrobial Synthesis and Screening : A study focused on synthesizing and screening a compound similar to this compound for microbial activities. The synthesized compound showed moderate antimicrobial activities against various bacteria and Candida albicans (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Agents
- Potential in Cancer Treatment : Compounds structurally related to this compound have been synthesized and displayed significant cytotoxicity towards murine and human tumors. They represent a new class of cytotoxic agents, indicating potential applications in cancer therapy (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- Neurological Applications : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, was synthesized and showed significant anti-acetylcholinesterase activity. These compounds, particularly one identified as 21, demonstrated potential as antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
3-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-6-15(7-3-1)18-12-11-17-10-8-14-5-4-9-16-13-14;/h1-3,6-7,14,16H,4-5,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUMKBFXSLTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220028-49-8 | |
Record name | Piperidine, 3-[2-(2-phenoxyethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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